molecular formula C13H10ClNO2 B1392295 2-Chloro-5-(3-methoxybenzoyl)pyridine CAS No. 1187167-78-7

2-Chloro-5-(3-methoxybenzoyl)pyridine

Cat. No. B1392295
CAS RN: 1187167-78-7
M. Wt: 247.67 g/mol
InChI Key: PYETXPWIRVWULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-5-(3-methoxybenzoyl)pyridine” is a chemical compound with the molecular formula C13H10ClNO2 . It has a molecular weight of 247.68 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(3-methoxybenzoyl)pyridine” consists of a pyridine ring substituted with a chloro group at the 2nd position and a methoxybenzoyl group at the 5th position .

Scientific Research Applications

Coordination Chemistry and Biological Activity

A comprehensive review by Boča et al. (2011) discusses the chemistry and properties of compounds structurally related to 2-Chloro-5-(3-methoxybenzoyl)pyridine, focusing on their coordination chemistry and biological activities. The study emphasizes the importance of such compounds in forming complex compounds with interesting properties like magnetic and electrochemical activities, suggesting potential applications in materials science and biochemistry (Boča, Jameson, & Linert, 2011).

Environmental and Health Implications

Research on compounds like benzophenone-3, which shares a phenolic structure similar to the methoxybenzoyl group in 2-Chloro-5-(3-methoxybenzoyl)pyridine, has raised questions about their impact on health and the environment. Ghazipura et al. (2017) conducted a systematic review of the reproductive toxicity of benzophenone-3 in humans and animals, pointing to the potential endocrine-disrupting effects of such compounds. This study highlights the need for understanding the environmental persistence and biological effects of similar chemical entities (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Novel Synthesis and Pharmaceutical Impurities

Saini et al. (2019) reviewed novel synthesis methods for omeprazole and its pharmaceutical impurities, highlighting the relevance of pyridine derivatives in pharmaceutical chemistry. The study underscores the importance of understanding the synthesis and impurities of drugs, which can directly impact their efficacy and safety. This underscores the potential for 2-Chloro-5-(3-methoxybenzoyl)pyridine and related compounds in drug development and quality control processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Spectroscopic Studies and Metal-Ligand Interactions

Lewandowski et al. (2005) reviewed the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids. Such studies are crucial for understanding the interaction between pyridine derivatives and metals, which is fundamental in the development of coordination compounds with potential applications in catalysis, material science, and medicine (Lewandowski, Kalinowska, & Lewandowska, 2005).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-4-2-3-9(7-11)13(16)10-5-6-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYETXPWIRVWULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-methoxybenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(3-methoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(3-methoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.